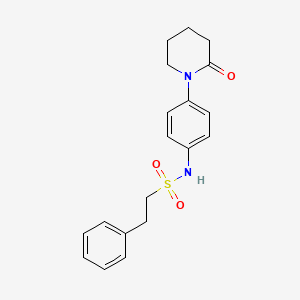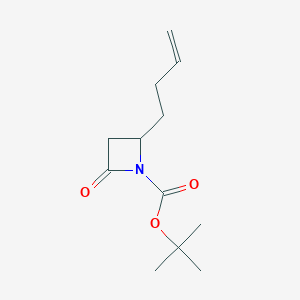
Tert-butyl 2-(but-3-en-1-yl)-4-oxoazetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to tert-butyl 2-(but-3-en-1-yl)-4-oxoazetidine-1-carboxylate often involves intricate chemical reactions. For instance, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized from the corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt via an intramolecular lactonization reaction, showcasing the complexity and precision required in synthesizing such compounds (Moriguchi et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds reveals intricate details about their composition. For example, the compound mentioned above was characterized by 1H NMR spectroscopy and high-resolution mass spectrometry and its structure was determined via single-crystal X-ray diffraction analysis, indicating a bicyclo[2.2.2]octane structure including a lactone moiety and a piperidine ring (Moriguchi et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives often lead to the formation of compounds with significant biological activity. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate involved a condensation reaction between carbamimide and 3-fluorobenzoic acid, showcasing the compound's reactive nature and potential for further functionalization (Sanjeevarayappa et al., 2015).
Physical Properties Analysis
Physical properties such as crystallization behavior, melting points, and solubility play a crucial role in understanding the practical applications of a compound. The crystallization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate from dichloromethane/diethyl ether and its characterization via single crystal X-ray diffraction analysis provide valuable information about its stability and suitability for various applications (Sanjeevarayappa et al., 2015).
Scientific Research Applications
Synthetic Applications and Environmental Impact
Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs), including compounds with tert-butyl groups, have been studied for their widespread use in industrial products to retard oxidative reactions and extend product shelf life. The environmental occurrence, human exposure, and toxicity of SPAs like BHT and DBP have been documented, indicating their detection in various environmental matrices and potential health impacts. This research could provide insights into the environmental and health-related considerations of related chemical compounds (Liu & Mabury, 2020).
Natural Neo Acids and Neo Alkanes
The review on natural neo acids, neo alkanes, and their analogs highlights the biological activities of these compounds and their synthetic counterparts containing tertiary butyl groups. These metabolites show promise in chemical preparations as antioxidants and in antimicrobial and antibacterial applications, which could be relevant for exploring the uses of "Tert-butyl 2-(but-3-en-1-yl)-4-oxoazetidine-1-carboxylate" in similar domains (Dembitsky, 2006).
Environmental Degradation and Remediation
Decomposition of Methyl Tert-Butyl Ether (MTBE)
Studies on the decomposition of MTBE, a compound with a tert-butyl group, in environmental settings through methods like cold plasma reactors indicate potential pathways for environmental remediation of related compounds. This research sheds light on the degradation efficiency and transformation products, which may inform the environmental handling of "this compound" (Hsieh et al., 2011).
Biodegradation and Fate in the Environment
Microbial Degradation of MTBE and TBA
The review on the biodegradation and fate of MTBE and tert-butyl alcohol (TBA) in soil and groundwater provides insights into the microbial processes that could degrade such compounds. Understanding the aerobic and anaerobic pathways for MTBE and TBA degradation could inform environmental strategies for compounds with similar structures, including "this compound" (Schmidt et al., 2004).
properties
IUPAC Name |
tert-butyl 2-but-3-enyl-4-oxoazetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-5-6-7-9-8-10(14)13(9)11(15)16-12(2,3)4/h5,9H,1,6-8H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYHNFUBVXDEOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC1=O)CCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/no-structure.png)
![Benzo[d][1,3]dioxol-5-yl(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2491171.png)
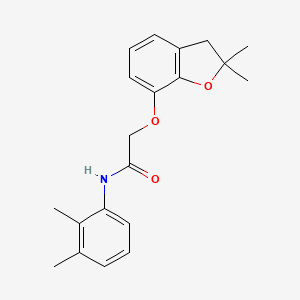
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B2491177.png)

![2-[3-(Pyrazol-1-YL)propyl]isoindole-1,3-dione](/img/structure/B2491180.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(methylthio)benzamide](/img/structure/B2491183.png)
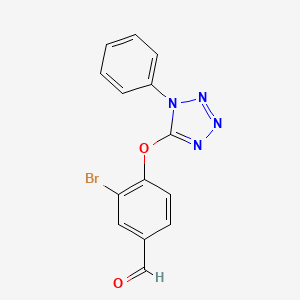
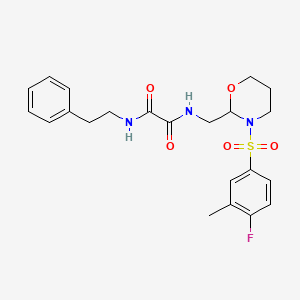
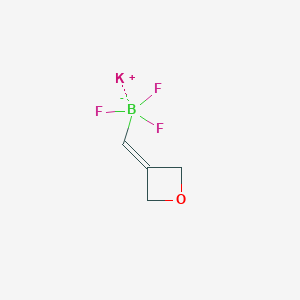

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-chlorobenzyl)acetamide](/img/structure/B2491190.png)
